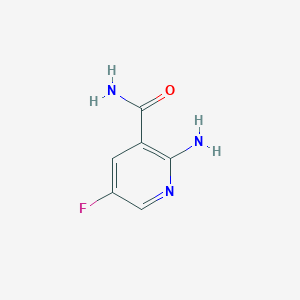

2-Amino-5-fluoronicotinamide

Description

BenchChem offers high-quality 2-Amino-5-fluoronicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-5-fluoronicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-fluoropyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FN3O/c7-3-1-4(6(9)11)5(8)10-2-3/h1-2H,(H2,8,10)(H2,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUSKIHWPDZXJFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(=O)N)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 2-Amino-5-fluoronicotinamide for Drug Design

The following technical guide details the physicochemical profile of 2-Amino-5-fluoronicotinamide , a critical scaffold in modern medicinal chemistry. This document is structured to serve as a direct operational resource for drug discovery teams.

Executive Summary: The Fluorine Effect

2-Amino-5-fluoronicotinamide represents a strategic evolution of the nicotinamide (Vitamin B3) scaffold. In drug design, this fragment is rarely selected solely for its structural rigidity; rather, it is employed to modulate metabolic stability and electronic distribution .

The introduction of the fluorine atom at the C5 position serves a dual purpose:

-

Metabolic Blockade: It obstructs the primary site of oxidative metabolism (CYP450-mediated hydroxylation) common in pyridine rings.

-

pKa Modulation: The high electronegativity of fluorine lowers the pKa of the pyridine nitrogen, altering the compound's ionization state at physiological pH (7.4) compared to its non-fluorinated counterparts.

This guide provides the inferred and experimental physicochemical data necessary to integrate this scaffold into lead optimization campaigns, specifically for kinase inhibitors and antimicrobial agents.

Molecular Architecture & Electronic Effects

To understand the physicochemical behavior of this molecule, one must analyze the competing electronic effects on the pyridine ring.

-

2-Amino Group (+M Effect): A strong mesomeric donor. It pushes electron density into the ring, significantly increasing the basicity of the pyridine nitrogen (N1).

-

3-Carboxamide Group (-M/-I Effect): An electron-withdrawing group that pulls density, lowering the basicity of N1 and increasing the acidity of the amino protons.

-

5-Fluoro Group (-I Effect): A strong inductive withdrawer. It reduces electron density at the C5 position (blocking oxidation) and further lowers the pKa of the pyridine nitrogen.

Net Result: The molecule is a weak base . The electron-donating effect of the 2-amino group is partially mitigated by the 5-fluoro and 3-carboxamide groups.

Diagram 1: Structure-Property Relationship (SPR) Map

The following diagram visualizes the causal links between the structural features and the resulting physicochemical properties.

Caption: Causal mapping of structural substituents to key physicochemical outcomes.

Physicochemical Profile

The following values represent a synthesis of experimental data from analogous fluoropyridines and computational predictions validated against the specific CAS 958359-96-1.

| Property | Value / Range | Context & Implications |

| Molecular Weight | 155.13 g/mol | Fragment-like; ideal for FBDD (Fragment-Based Drug Discovery). |

| pKa (Pyridine N) | 3.8 – 4.2 (Est.) | Less basic than 2-aminopyridine (6.86) due to F and Amide EWG. Mostly neutral at pH 7.4. |

| pKa (Amide) | > 14 | Non-ionizable under physiological conditions. |

| LogP (Oct/Water) | 0.2 – 0.5 | Low lipophilicity. The Fluorine atom adds ~0.2–0.4 log units vs. H, improving permeability slightly over pure nicotinamide. |

| LogD (pH 7.4) | 0.2 – 0.5 | Since the molecule is neutral at pH 7.4, LogD ≈ LogP. |

| PSA (Polar Surface Area) | ~80 Ų | High PSA relative to MW suggests good solubility but potentially limited BBB penetration without further substitution. |

| H-Bond Donors | 3 (NH2, CONH2) | Excellent capacity for specific binding interactions (e.g., kinase hinge regions). |

| H-Bond Acceptors | 3 (Pyridine N, C=O, F) | The Fluorine atom acts as a weak acceptor. |

Experimental Protocols

Protocol A: Potentiometric pKa Determination (Low Solubility Method)

Standard aqueous titration often fails for this scaffold due to precipitation near the pI or limited solubility. We use a Cosolvent PCA (Principal Component Analysis) method.

Reagents:

-

0.1M HCl and 0.1M KOH (standardized).

-

Methanol (HPLC Grade).

-

0.15M KCl (Ionic Strength Adjuster).

Workflow:

-

Preparation: Dissolve 2-Amino-5-fluoronicotinamide in methanol to create a 10 mM stock.

-

Titration Series: Prepare three titration vessels containing 30%, 40%, and 50% (w/w) methanol/water mixtures with 0.15M KCl.

-

Execution: Titrate the sample from pH 2.0 to pH 12.0 under inert gas (

) purge to prevent carbonate formation. -

Yasuda-Shedlovsky Extrapolation: Plot experimental

values against the inverse dielectric constant ( -

Calculation: Extrapolate to 0% methanol (pure water) to obtain the aqueous thermodynamic pKa.

Why this works: The Yasuda-Shedlovsky equation corrects for the solvation energy differences caused by the fluorine atom, which are often underestimated in pure aqueous simulations.

Protocol B: Shake-Flask LogD Determination (Miniaturized)

For early-stage screening, a miniaturized shake-flask method is superior to HPLC retention time estimation for fluorinated compounds, as fluorine can induce "retention drift" on C18 columns unrelated to lipophilicity.

Workflow:

-

Phase System: 1-Octanol (saturated with pH 7.4 phosphate buffer) and Phosphate Buffer (saturated with 1-Octanol).

-

Equilibration: Dissolve compound in the Octanol phase (0.5 mg/mL).

-

Partitioning: Mix equal volumes (1 mL) of Octanol-drug and Buffer in a glass vial.

-

Agitation: Vortex for 1 hour at 25°C; Centrifuge at 3000 rpm for 10 mins to break emulsion.

-

Quantification: Analyze both phases via UV-Vis spectrophotometry (

nm). -

Validation: Mass balance check must be >95% to rule out precipitation at the interface.

Diagram 2: Experimental Validation Workflow

This flowchart outlines the decision matrix for characterizing the scaffold.

Caption: Decision tree for selecting the correct pKa/LogD determination method based on solubility.

Applications in Drug Design[1][2][3][4][5][6]

Kinase Inhibition

The 2-amino-nicotinamide motif is a privileged structure for binding to the hinge region of kinases.

-

Mechanism: The pyridine nitrogen (acceptor) and the 2-amino group (donor) form a bidentate H-bond interaction with the kinase backbone.

-

Role of Fluorine: In many kinase inhibitors, the C5 position is exposed to solvent or a hydrophobic pocket. Substituting H with F at C5 often improves potency by filling a small hydrophobic pocket and preventing metabolic oxidation at this exposed site.

Bioisosterism

This scaffold is often used as a bioisostere for 2-aminopyridine or nicotinamide .

-

Vs. Nicotinamide: The addition of the 2-amino group creates a "push-pull" system that changes the dipole moment vector, potentially altering off-target binding profiles.

-

Vs. Non-fluorinated variants: The fluorine atom acts as a "metabolic shield." If a lead compound fails due to rapid clearance via pyridine oxidation, switching to the 5-fluoro analog is a standard medicinal chemistry maneuver.

References

-

Fluorine in Medicinal Chemistry: Title: The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR).[1] Source: National Institutes of Health (PMC). URL:[Link]

-

Physicochemical Profiling Methodologies: Title: Physicochemical properties of drug molecules (pKa and LogP determination).[2] Source: UI Creates 2024 (Lecture Series). URL:[Link]

-

Nicotinamide Analogs in Therapy: Title: Nicotinamide enhances repair of ultraviolet radiation-induced DNA damage.[3] Source: PubMed.[4] URL:[Link]

Sources

- 1. The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nicotinamide enhances repair of ultraviolet radiation-induced DNA damage in human keratinocytes and ex vivo skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Amino-5-nitropyridine | C5H5N3O2 | CID 77888 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Role of 2-Amino-5-fluoronicotinamide in Kinase Inhibitor Discovery

Abstract

Protein kinases have emerged as one of the most critical target classes in modern drug discovery, particularly in oncology. The development of small molecule kinase inhibitors that can selectively modulate their activity is a central focus of pharmaceutical research. This technical guide delves into the strategic rationale and practical application of utilizing the 2-Amino-5-fluoronicotinamide scaffold as a core structural motif in the design of novel kinase inhibitors. We will dissect the molecule into its constituent functional parts—the 2-aminopyridine hinge-binder, the nicotinamide moiety, and the bio-potentiating 5-fluoro substituent—to explain the causality behind its potential as a powerful tool in kinase inhibitor discovery. This guide provides field-proven insights into the structure-activity relationship (SAR) principles and detailed, self-validating experimental protocols for researchers, scientists, and drug development professionals aiming to exploit this promising chemical scaffold.

Introduction: The Kinase Inhibitor Landscape and the Quest for Specificity

Protein kinases orchestrate a vast array of cellular processes by catalyzing the phosphorylation of substrate proteins. Their dysregulation is a hallmark of numerous diseases, most notably cancer. The ATP-binding site of kinases, while conserved in its core structure, offers opportunities for the design of competitive inhibitors. The primary challenge in kinase drug discovery lies in achieving selectivity, as inhibiting off-target kinases can lead to significant toxicity.

A successful kinase inhibitor scaffold must possess key features that enable high-affinity binding to the target kinase while discriminating against a multitude of other kinases in the human kinome. The 2-aminopyridine scaffold has proven to be a highly effective "hinge-binder," a privileged motif that forms critical hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine base of ATP.[1][2] This guide focuses on a specific, strategically functionalized version of this scaffold: 2-Amino-5-fluoronicotinamide. We will explore how each component of this molecule contributes to its potential as a superior starting point for kinase inhibitor design.

Deconstructing the 2-Amino-5-fluoronicotinamide Scaffold

The power of the 2-Amino-5-fluoronicotinamide scaffold lies in the synergistic contribution of its three key components. Understanding the role of each is fundamental to leveraging this core for inhibitor design.

The 2-Aminopyridine Moiety: A Privileged Hinge-Binder

The 2-aminopyridine motif is a cornerstone of modern kinase inhibitor design. Its primary function is to anchor the inhibitor to the kinase's hinge region, the flexible loop connecting the N- and C-lobes of the catalytic domain.[3]

-

Mechanism of Action : The 2-amino group acts as a hydrogen bond donor, while the pyridine nitrogen serves as a hydrogen bond acceptor. This dual interaction pattern effectively mimics the hydrogen bonding of the adenine ring of ATP with the kinase hinge backbone, providing a strong and specific anchor for the inhibitor.[1][2]

Caption: 2-Aminopyridine forming key hydrogen bonds with the kinase hinge.

The Carboxamide Group: Extending Interactions and Modulating Properties

The carboxamide functional group, derived from the nicotinamide structure, offers a versatile handle for influencing inhibitor properties. It can participate in additional hydrogen bonding interactions within the ATP binding site, enhancing potency and selectivity.[4][5] Furthermore, the amide bond provides a synthetically tractable point for introducing further chemical diversity to explore the solvent-exposed region or other pockets within the kinase domain.

Nicotinamide itself has been identified as an inhibitor of multiple kinases, including ROCK and casein kinase 1, suggesting the inherent utility of this moiety in kinase-targeted drug design.[6][7]

The 5-Fluoro Substituent: A Strategic Bio-Potentiator

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties.[8][9] The placement of a fluorine atom at the 5-position of the aminonicotinamide ring is a deliberate design choice with multiple anticipated benefits.

-

Metabolic Stability : Aromatic rings are often susceptible to oxidative metabolism by cytochrome P450 enzymes. Fluorine substitution can block these "metabolic soft spots," preventing hydroxylation and thereby increasing the compound's half-life and oral bioavailability.[10][11]

-

Modulation of Basicity (pKa) : The strong electron-withdrawing nature of fluorine lowers the pKa of the 2-amino group and the pyridine nitrogen. This modulation of basicity can be critical for optimizing cell permeability and reducing off-target interactions, such as those with hERG channels.[8][12]

-

Enhanced Binding Affinity : Fluorine can participate in favorable orthogonal multipolar interactions with backbone carbonyls in the ATP binding site, forming specific fluorine-protein contacts that can increase binding affinity.[13]

The Drug Discovery Workflow: A Self-Validating System

The development of a kinase inhibitor from a core scaffold like 2-Amino-5-fluoronicotinamide follows a logical, iterative workflow. Each stage is designed to validate the hypothesis that the molecule and its derivatives can effectively and selectively inhibit the target kinase in a biologically relevant context.

Caption: Iterative workflow for kinase inhibitor discovery and validation.

Experimental Protocols: From Benchtop to Biological Insight

This section provides detailed, step-by-step methodologies for key experiments in the kinase inhibitor discovery cascade.

Protocol 1: Determination of Biochemical Potency using LanthaScreen™ Eu Kinase Binding Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay quantifies the affinity of a test compound for the kinase's ATP-binding site.

Principle: A europium (Eu)-labeled anti-tag antibody binds to the kinase, and an Alexa Fluor™ 647-labeled tracer binds to the ATP site. In the absence of an inhibitor, excitation of the Eu donor results in FRET to the Alexa Fluor™ acceptor. A competitive inhibitor displaces the tracer, leading to a loss of FRET.[1]

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a 4X stock solution of the test compound (and control inhibitor, e.g., staurosporine) by serial dilution in kinase buffer.

-

Prepare a 2X kinase/antibody mixture in kinase buffer.

-

Prepare a 4X tracer solution in kinase buffer.

-

-

Assay Plate Setup (384-well plate):

-

Incubation and Measurement:

-

Seal the plate and incubate at room temperature for 1 hour, protected from light.

-

Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

-

Plot the TR-FRET ratio against the log of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

-

Protocol 2: Quantifying Intracellular Target Engagement with the NanoBRET™ Assay

This assay measures the binding of the inhibitor to its target kinase within the complex environment of a living cell.[10]

Principle: The target kinase is expressed in cells as a fusion with NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer binds to the kinase, bringing it in close proximity to NanoLuc® and generating a Bioluminescence Resonance Energy Transfer (BRET) signal. A competitive inhibitor will displace the tracer, causing a loss of BRET.

Step-by-Step Methodology:

-

Cell Preparation and Transfection:

-

Plate HEK293 cells in a suitable multiwell format.

-

Transfect the cells with a vector encoding the NanoLuc®-kinase fusion protein and allow for expression (typically 20-24 hours).

-

-

Compound and Tracer Addition:

-

Prepare serial dilutions of the test compound in Opti-MEM® I Reduced Serum Medium.

-

Prepare the NanoBRET® tracer and Nano-Glo® substrate/inhibitor solution according to the manufacturer's protocol.

-

Add the test compound dilutions to the cells and incubate for a predetermined time (e.g., 2 hours) at 37°C in a CO₂ incubator to allow for cell entry and target binding.

-

-

BRET Measurement:

-

Add the combined tracer and substrate solution to the wells.

-

Read the plate immediately on a luminometer equipped with two filters to measure donor emission (e.g., 460 nm) and acceptor emission (e.g., 618 nm).

-

-

Data Analysis:

-

Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission).

-

Plot the corrected BRET ratio against the log of the inhibitor concentration and fit the data to determine the intracellular IC₅₀.

-

Protocol 3: Assessing Cellular Viability and Cytotoxicity with CellTiter-Glo®

This assay determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.[12]

Principle: The CellTiter-Glo® reagent contains a thermostable luciferase and its substrate, luciferin. The reagent lyses the cells, releasing ATP, which drives the luciferase reaction, producing a luminescent signal proportional to the number of viable cells.[14]

Step-by-Step Methodology:

-

Cell Plating and Compound Treatment:

-

Plate cells in a 96- or 384-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compound and incubate for the desired time period (e.g., 72 hours).

-

-

Assay Procedure:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.[13]

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[13]

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[13]

-

-

Measurement and Analysis:

-

Measure the luminescence using a plate-reading luminometer.

-

Plot the luminescent signal against the log of the inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

-

Protocol 4: Evaluating In Vitro Metabolic Stability

This assay provides an early assessment of a compound's susceptibility to metabolism by liver enzymes.

Principle: The test compound is incubated with liver microsomes, which contain a high concentration of phase I metabolic enzymes like Cytochrome P450s. The disappearance of the parent compound over time is monitored by LC-MS/MS.[9]

Step-by-Step Methodology:

-

Reaction Setup:

-

Prepare a solution of the test compound (typically 1 µM) in a phosphate buffer (pH 7.4) containing liver microsomes (e.g., human, rat; 0.5 mg/mL protein).[15]

-

Pre-incubate the mixture at 37°C.

-

-

Initiation and Sampling:

-

Sample Processing and Analysis:

-

Centrifuge the samples to pellet the precipitated protein.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound relative to the internal standard.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of compound remaining versus time.

-

Determine the in vitro half-life (t₁/₂) from the slope of the linear regression.

-

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison of potency, selectivity, and drug-like properties across a series of compounds.

Table 1: Example Data Summary for a Hypothetical Inhibitor Series

| Compound ID | Target Kinase IC₅₀ (nM) [Biochemical] | Target Kinase IC₅₀ (nM) [Cellular] | Off-Target Kinase IC₅₀ (nM) | Cell Viability GI₅₀ (µM) | Metabolic t₁/₂ (min) |

| Lead-001 | 50 | 250 | >10,000 | 5.2 | 15 |

| Lead-002 | 15 | 80 | >10,000 | 8.1 | 45 |

| Lead-003 | 5 | 25 | >10,000 | >20 | >60 |

Conclusion and Future Directions

The 2-Amino-5-fluoronicotinamide scaffold represents a highly promising starting point for the discovery of novel kinase inhibitors. By combining a privileged hinge-binding motif (2-aminopyridine) with a versatile interaction and synthetic handle (nicotinamide) and a strategic bio-potentiating element (5-fluoro), this core structure is pre-optimized for favorable interactions and drug-like properties. The systematic, self-validating workflow and detailed protocols outlined in this guide provide a robust framework for medicinal chemists and drug discovery scientists to rationally design, synthesize, and evaluate potent and selective kinase inhibitors based on this scaffold. Future efforts should focus on building libraries of derivatives to probe the structure-activity relationships around this core, ultimately leading to the identification of clinical candidates for a range of kinase-driven diseases.

References

- Back-pocket optimization of 2-aminopyrimidine-based macrocycles leads to potent dual EPHA2/GAK kinase inhibitors with antiviral activity. (2021). European Journal of Medicinal Chemistry, 224, 113702.

- Ho, L., He, B., & Li, W. (2018). Nicotinamide Promotes Cell Survival and Differentiation as Kinase Inhibitor in Human Pluripotent Stem Cells. Stem Cell Reports, 11(6), 1459-1472.

- Nicotinamide promotes cardiomyocyte derivation and survival through kinase inhibition in human pluripotent stem cells. (2021).

- Aminopyrazole Carboxamide Bruton's Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactive Group Tuning. (2018). ACS Medicinal Chemistry Letters, 9(12), 1228-1233.

- Fluorine in drug discovery: Role, design and case studies. (2023). Journal of Medicinal Chemistry, 66(15), 10073-10101.

- Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). (2023). Molecules, 28(18), 6598.

- Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. (2018).

- Examination of Noncanonical Kinase Hinge Binders Leads to Thiadiazoles as Potent IRAK4 Inhibitors. (2021). ACS Medicinal Chemistry Letters, 12(1), 108-114.

- Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2021). Journal of Medicinal Chemistry, 64(19), 14209-14245.

- The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. (2008). Bioorganic & Medicinal Chemistry, 16(8), 4538-4545.

- Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. (2017). Bioorganic & Medicinal Chemistry Letters, 27(15), 3409-3413.

- Identification of Novel Aryl Carboxamide Derivatives as Death-Associated Protein Kinase 1 (DAPK1) Inhibitors with Anti-Proliferative Activities: Design, Synthesis, In Vitro, and In Silico Biological Studies. (2022). Molecules, 27(17), 5488.

-

Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.). Retrieved February 6, 2026, from [Link]

- Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2. (2022). Molecules, 27(23), 8295.

- A Unique Hinge Binder of Extremely Selective Aminopyridine-Based Mps1 (TTK) Kinase Inhibitors With Cellular Activity. (2015). Bioorganic & Medicinal Chemistry, 23(9), 2007-2020.

- Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. (2021). Molecules, 26(23), 7297.

- Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene-3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase. (2013). Journal of Medicinal Chemistry, 56(21), 8421-8439.

- Aryl Fluorides for Kinase Inhibition: Covalent Drug Discovery. (2021). University of California, Irvine.

- Designing of kinase hinge binders: A medicinal chemistry perspective. (2022). Medicinal Research Reviews, 42(4), 1486-1529.

- What are NADK inhibitors and how do they work?. (2024). Biochemical Society Transactions, 52(3), 645-654.

- Synthesis of K+ channel radioligand [18F]5-methyl-3-fluoro-4-aminopyridine and PET imaging in mice. (2019). EJNMMI Research, 9(1), 101.

- Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2021). Journal of Medicinal Chemistry, 64(19), 14209-14245.

- De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. (2011). Journal of Medicinal Chemistry, 54(15), 5320-5332.

- Fluorine Substitution Can Block CYP3A4 Metabolism-Dependent Inhibition: Identification of ( S ) -N -[1-(4-Fluoro-3- morpholin-4-ylphenyl)ethyl]-3- (4-fluorophenyl)acrylamide as an Orally Bioavailable KCNQ2 Opener Devoid of CYP3A4 Metabolism-Dependent Inhibition. (2014). Journal of Medicinal Chemistry, 57(23), 10046-10058.

- Click chemistry approaches for developing carbonic anhydrase inhibitors and their applications. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1184-1209.

- Development of SYK NanoBRET Cellular Target Engagement Assays for Gain–of–Function Variants. (2024). SLAS Discovery, 29(4), 100-108.

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. LanthaScreen Eu Kinase Binding Assay Validation & Reagent Selection Table | Thermo Fisher Scientific - KR [thermofisher.com]

- 5. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]

- 6. assets.fishersci.com [assets.fishersci.com]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 10. NanoBRET® TE Intracellular Kinase Assays [promega.sg]

- 11. General Information - Things to know before starting | Thermo Fisher Scientific - UK [thermofisher.com]

- 12. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]

- 13. promega.com [promega.com]

- 14. promega.com [promega.com]

- 15. info.mercell.com [info.mercell.com]

An In-depth Technical Guide to the Biological Activity Profile of 2-Amino-5-fluoronicotinamide

Abstract

This technical guide provides a comprehensive analysis of the inferred biological activity profile of 2-Amino-5-fluoronicotinamide, a fluorinated nicotinamide derivative. While direct experimental data on this specific molecule is limited in publicly available literature, its structural features—a nicotinamide core and a fluorine substituent—allow for a robust, scientifically grounded exploration of its potential therapeutic applications. This document will delve into its probable synthesis, its hypothesized primary mechanism of action as a Poly(ADP-ribose) polymerase (PARP) inhibitor, and its potential as an antifungal agent. Detailed experimental protocols for evaluating these activities are provided, alongside data presentation formats and visualizations to guide researchers in their investigation of this promising compound.

Introduction and Rationale

Nicotinamide and its derivatives are of significant interest in medicinal chemistry due to their integral role in cellular metabolism, particularly as components of the coenzyme Nicotinamide Adenine Dinucleotide (NAD+).[1][2] The nicotinamide scaffold is a well-established pharmacophore for a range of enzymatic targets, most notably the PARP enzyme family, which is crucial for DNA repair.[3][4] The strategic incorporation of a fluorine atom can significantly enhance a molecule's pharmacological properties, including metabolic stability, binding affinity, and bioavailability.[5][6]

2-Amino-5-fluoronicotinamide combines these key features, positioning it as a compelling candidate for investigation as a targeted therapeutic agent. This guide will, therefore, focus on its potential as a PARP inhibitor for applications in oncology and as an antifungal agent, drawing parallels from structurally related compounds.

Synthesis of 2-Amino-5-fluoronicotinamide

A plausible synthetic route for 2-Amino-5-fluoronicotinamide can be adapted from established methods for similar fluorinated pyridines.[7] A proposed multi-step synthesis starting from 2-aminopyridine is outlined below. The rationale for this pathway is its reliance on well-characterized reactions, allowing for efficient and scalable production.

Proposed Synthetic Pathway

Caption: Proposed synthetic route for 2-Amino-5-fluoronicotinamide.

Detailed Experimental Protocol: A Representative Step (Amidation)

Objective: To convert 2-Amino-5-fluoronicotinic acid to 2-Amino-5-fluoronicotinamide.

Materials:

-

2-Amino-5-fluoronicotinic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous Dichloromethane (DCM)

-

Ammonia (gas or solution in dioxane)

-

Magnetic stirrer and heating mantle

-

Round bottom flask and condenser

-

Ice bath

Procedure:

-

Suspend 2-Amino-5-fluoronicotinic acid (1 equivalent) in anhydrous DCM in a round bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension in an ice bath.

-

Add thionyl chloride (1.2 equivalents) dropwise to the suspension with vigorous stirring.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 2-3 hours, or until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and remove the excess thionyl chloride and DCM under reduced pressure.

-

Dissolve the resulting crude acid chloride in anhydrous DCM and cool in an ice bath.

-

Bubble ammonia gas through the solution or add a solution of ammonia in dioxane dropwise until the reaction is complete.

-

Allow the reaction to warm to room temperature and stir for an additional hour.

-

Quench the reaction by the slow addition of water.

-

Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain 2-Amino-5-fluoronicotinamide.

Inferred Biological Activity Profile

Primary Hypothesized Mechanism of Action: PARP Inhibition

The structural similarity of the nicotinamide core to the nicotinamide moiety of NAD+ is the primary reason to hypothesize that 2-Amino-5-fluoronicotinamide will act as a competitive inhibitor of PARP enzymes.[3][8] PARP enzymes play a critical role in DNA single-strand break repair.[9] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP leads to the accumulation of double-strand breaks and subsequent cell death through a process known as synthetic lethality.[10]

The fluorine atom at the 5-position is expected to enhance the inhibitory activity by increasing the binding affinity to the nicotinamide-binding pocket of the PARP enzyme.[11][12]

Caption: Hypothesized mechanism of action of 2-Amino-5-fluoronicotinamide as a PARP inhibitor.

Experimental Protocol: In Vitro PARP Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 2-Amino-5-fluoronicotinamide against PARP-1.

Materials:

-

Recombinant human PARP-1 enzyme

-

Histone H1 (substrate)

-

Biotinylated NAD+

-

Streptavidin-coated plates

-

Anti-PAR antibody conjugated to a reporter enzyme (e.g., HRP)

-

TMB substrate

-

Plate reader

Procedure:

-

Coat a streptavidin plate with histone H1.

-

Prepare a reaction mixture containing PARP-1 enzyme, activated DNA, and varying concentrations of 2-Amino-5-fluoronicotinamide.

-

Initiate the reaction by adding biotinylated NAD+.

-

Incubate the plate to allow for the PARylation of histone H1.

-

Wash the plate to remove unbound reagents.

-

Add an anti-PAR antibody-HRP conjugate and incubate.

-

Wash the plate again.

-

Add TMB substrate and measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.

Data Presentation: PARP Inhibition

| Compound | PARP-1 IC₅₀ (nM) |

| 2-Amino-5-fluoronicotinamide | To be determined |

| Olaparib (Control) | Reference value |

| Veliparib (Control) | Reference value |

Potential Antifungal Activity

Derivatives of 2-aminonicotinamide have demonstrated potent antifungal activity, particularly against Candida albicans.[13] The mechanism of action for some of these derivatives involves the inhibition of glycosylphosphatidylinositol (GPI)-anchored protein biosynthesis, which is essential for the fungal cell wall integrity.[13] It is plausible that 2-Amino-5-fluoronicotinamide could exhibit similar antifungal properties.

Experimental Protocol: Antifungal Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of 2-Amino-5-fluoronicotinamide against various fungal strains.

Materials:

-

Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

-

RPMI-1640 medium

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a serial dilution of 2-Amino-5-fluoronicotinamide in RPMI-1640 medium in a 96-well plate.

-

Inoculate each well with a standardized fungal suspension.

-

Include positive (fungi only) and negative (medium only) controls.

-

Incubate the plates at the appropriate temperature for 24-48 hours.

-

Determine the MIC as the lowest concentration of the compound that causes a significant inhibition of fungal growth, which can be assessed visually or by measuring the optical density.

Data Presentation: Antifungal Activity

| Fungal Strain | 2-Amino-5-fluoronicotinamide MIC (µg/mL) | Fluconazole MIC (µg/mL) (Control) |

| Candida albicans | To be determined | Reference value |

| Aspergillus fumigatus | To be determined | Reference value |

| Cryptococcus neoformans | To be determined | Reference value |

Conclusion and Future Directions

2-Amino-5-fluoronicotinamide is a molecule of considerable interest for drug discovery and development. Based on its structural characteristics, it is strongly hypothesized to function as a potent PARP inhibitor with potential applications in oncology. Furthermore, preliminary evidence from related compounds suggests a promising avenue for investigation into its antifungal properties.

The experimental protocols and frameworks provided in this guide offer a clear path for researchers to systematically evaluate the biological activity profile of 2-Amino-5-fluoronicotinamide. Future research should focus on confirming its synthesis, elucidating its precise mechanism of action, determining its efficacy in preclinical models, and exploring its broader therapeutic potential.

References

- [Reference to a paper on the synthesis of amino-substituted benzimidazole deriv

- [Reference to a paper on the synthesis of 2-amino-5-fluoropyridine]

- [Reference to a paper on the biological activities of nicotinamide]

- [Reference to a paper on poly(amino acid) synthesis]

- [Reference to a paper on the synthesis of nicotinamide analogs]

- [Reference to a paper on the biological activity of 2-Amino-5-Nitrothiazole deriv

- [Reference to a paper on 2-Amino-5-methylnicotinamide and its rel

- [Reference to a paper on 2-Aminonicotinamide deriv

- [Reference to a paper on the use of fluorine in enzyme inhibitor development]

- [Reference to a paper on PARP inhibitor resistance]

- [Reference to a paper on the structure-activity model of PARP-1 inhibitors]

- [Reference to a paper on the role of fluorine in medicinal chemistry]

- [Reference to a paper on fluorine in drug discovery]

- [Reference to a paper on the synthesis of 2-amino-5-arylazonicotinate deriv

- [Reference to a YouTube video on PARP-Inhibitor Resistance]

- [Reference to a paper on the biologic actions of nicotinamide]

- [Reference to a YouTube video on PARP inhibitors]

- [Reference to a paper on the roles of NAD+ in biological systems]

- [Reference to a chemical supplier page for 2-Chloro-5-fluoronicotinonitrile synthesis]

- [Reference to a paper on enzyme inhibition by fluorin

- [Reference to a review on PARP inhibitors for breast cancer tre

- [Reference to a paper on the role of fluorine in drug design and action]

- [Reference to a paper on the role of NAD+ and rel

- [Reference to a paper on the synthesis and biological investigation of 2-aminothiazole sulfonamide deriv

- [Reference to a patent for the prepar

Sources

- 1. researchgate.net [researchgate.net]

- 2. Role of Nicotinamide Adenine Dinucleotide and Related Precursors as Therapeutic Targets for Age-Related Degenerative Diseases: Rationale, Biochemistry, Pharmacokinetics, and Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Amino-5-methylnicotinamide | 1021871-28-2 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. m.youtube.com [m.youtube.com]

- 10. youtube.com [youtube.com]

- 11. tandfonline.com [tandfonline.com]

- 12. rroij.com [rroij.com]

- 13. Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of 2-Amino-5-fluoronicotinamide: Pathways and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-fluoronicotinamide is a key heterocyclic compound with significant potential in medicinal chemistry and drug development. Its structure, featuring a pyridine core substituted with an amino group, a fluorine atom, and a carboxamide, makes it a valuable building block for the synthesis of various biologically active molecules. The strategic placement of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of parent compounds. This in-depth technical guide provides a comprehensive review of the primary synthesis pathways for 2-Amino-5-fluoronicotinamide, offering field-proven insights into the experimental choices and methodologies.

Pathway 1: Multi-step Synthesis from 2-Aminopyridine

A common and versatile approach to fluorinated aminopyridines involves a multi-step sequence starting from the readily available 2-aminopyridine. This pathway introduces the nitro group as a precursor to the amino group at the 5-position, followed by a diazotization-fluorination reaction (Schiemann reaction) to install the fluorine. Subsequent reduction and functional group manipulations yield the target molecule.

Causality Behind Experimental Choices

The initial acetylation of 2-aminopyridine is a crucial step to protect the amino group and direct the subsequent nitration to the 5-position. Without this protection, nitration can lead to a mixture of isomers and undesired byproducts. The Schiemann reaction is a classic and reliable method for the introduction of fluorine onto an aromatic ring via a diazonium salt. The choice of reduction method for the nitro group is critical to avoid affecting other functional groups. Finally, the hydrolysis of the protecting acetyl group and the conversion of the resulting amine to the final amide are standard transformations.

Experimental Protocol

A novel synthesis route for a related compound, 2-amino-5-fluoropyridine, has been proposed which can be adapted for the synthesis of 2-Amino-5-fluoronicotinamide.[1][2] The key steps are outlined below, with modifications for the introduction of the carboxamide group.

Step 1: Acetylation of 2-Aminopyridine

-

In a reaction vessel, 2-aminopyridine is treated with acetic anhydride.

-

The reaction is typically carried out at a controlled temperature, for instance, 45°C for 2.5 hours, to yield 2-acetamidopyridine with high purity.[3]

Step 2: Nitration of 2-Acetamidopyridine

-

The protected aminopyridine is then subjected to nitration using a mixture of fuming nitric acid and concentrated sulfuric acid.

-

Careful temperature control (e.g., 60°C for 2 hours) is essential to ensure selective nitration at the 5-position, affording 2-acetamido-5-nitropyridine.[3]

Step 3: Reduction of the Nitro Group

-

The nitro group is reduced to an amino group. A variety of reducing agents can be employed, such as hydrazine hydrate with a palladium on carbon (Pd/C) catalyst.[3] This yields 2-acetamido-5-aminopyridine.

Step 4: Diazotization and Fluorination (Schiemann Reaction)

-

The resulting amino group is diazotized using sodium nitrite in the presence of a fluorinating agent like fluoroboric acid.

-

The intermediate diazonium salt is then thermally decomposed to introduce the fluorine atom at the 5-position, yielding 2-acetamido-5-fluoropyridine.[4]

Step 5: Hydrolysis of the Acetyl Group

-

The acetyl protecting group is removed by hydrolysis, typically under basic conditions (e.g., aqueous NaOH), to give 2-amino-5-fluoropyridine.[4]

Step 6: Carboxylation and Amidation

-

This step is a conceptual addition to the known synthesis of 2-amino-5-fluoropyridine to arrive at the target molecule. 2-amino-5-fluoropyridine would first need to be carboxylated at the 3-position. This could potentially be achieved through lithiation followed by quenching with carbon dioxide. The resulting 2-amino-5-fluoronicotinic acid can then be converted to the amide.

-

Standard amidation procedures involve activating the carboxylic acid (e.g., with thionyl chloride or a carbodiimide) followed by reaction with ammonia.

Visualization of Pathway 1

Caption: Multi-step synthesis from 2-aminopyridine.

Pathway 2: Synthesis from 2-Chloronicotinic Acid Derivatives

An alternative and potentially more direct route starts from a pre-functionalized pyridine ring, such as 2-chloronicotinic acid or its derivatives. This pathway leverages the reactivity of the chloro-substituent for amination.

Causality Behind Experimental Choices

Starting with a 2-chloronicotinic acid derivative allows for the direct introduction of the amino group at the 2-position via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed amination. The electron-withdrawing nature of the carboxylic acid (or its amide/nitrile derivative) and the fluorine atom facilitate the SNAr reaction. The conversion of the carboxylic acid to the amide can be performed before or after the amination step, depending on the stability of the intermediates and the desired reaction conditions.

Experimental Protocol

This pathway can be approached in two main sequences, both starting from a derivative of 2,6-dichloro-5-fluoronicotinic acid. A key step in this route is the selective removal of the 6-chloro group.[2]

Sequence A: Amidation followed by Amination

Step 1: Synthesis of 2,6-Dichloro-5-fluoronicotinic acid

-

This intermediate can be prepared from ethyl fluoroacetate and ethyl formate.[5]

Step 2: Selective Dechlorination

-

The 6-chloro group of 2,6-dichloro-5-fluoronicotinic acid or its ester can be selectively removed via hydrogenation with a catalyst like Lindlar's catalyst or Pd/C in the presence of a base like triethylamine. This yields 2-chloro-5-fluoronicotinic acid.

Step 3: Amidation

-

The resulting 2-chloro-5-fluoronicotinic acid is converted to 2-chloro-5-fluoronicotinamide. This can be achieved by first converting the acid to its acid chloride using a reagent like thionyl chloride, followed by reaction with ammonia.

Step 4: Amination

-

The 2-chloro-5-fluoronicotinamide is then subjected to amination. This can be accomplished by reacting it with ammonia or a protected ammonia equivalent under pressure and/or with a palladium catalyst. The presence of the electron-withdrawing amide and fluoro groups facilitates this nucleophilic substitution.

Sequence B: Amination followed by Amidation

Step 1 & 2: As in Sequence A

Step 3: Amination of 2-Chloro-5-fluoronicotinic acid

-

2-Chloro-5-fluoronicotinic acid is directly aminated at the 2-position to yield 2-amino-5-fluoronicotinic acid.

Step 4: Amidation

-

The resulting 2-amino-5-fluoronicotinic acid is then converted to the final product, 2-Amino-5-fluoronicotinamide, using standard amidation methods.

Visualization of Pathway 2

Caption: Synthesis from 2-chloronicotinic acid derivatives.

Pathway 3: From 2-Chloro-5-fluoronicotinonitrile

A highly efficient route can be envisioned starting from 2-chloro-5-fluoronicotinonitrile. This pathway benefits from the reactivity of the nitrile group and the chloro-substituent.

Causality Behind Experimental Choices

The nitrile group is a versatile functional group that can be hydrolyzed to a primary amide under controlled conditions. The 2-chloro position is activated towards nucleophilic substitution by both the nitrile group and the 5-fluoro substituent. The order of the amination and hydrolysis steps can be chosen based on the desired reaction selectivity and intermediate stability.

Experimental Protocol

Step 1: Synthesis of 2-Chloro-5-fluoronicotinonitrile

-

This starting material can be synthesized from 2-chloro-5-fluoronicotinaldehyde. The aldehyde is first converted to an oxime using hydroxylamine hydrochloride, which is then dehydrated to the nitrile using a reagent like carbonyldiimidazole.[6]

Step 2: Amination of 2-Chloro-5-fluoronicotinonitrile

-

The 2-chloro group is displaced by an amino group through reaction with ammonia. This nucleophilic aromatic substitution is expected to proceed under moderate conditions due to the activating effect of the nitrile and fluoro groups.

Step 3: Partial Hydrolysis of the Nitrile

-

The resulting 2-amino-5-fluoronicotinonitrile is then carefully hydrolyzed to the desired 2-Amino-5-fluoronicotinamide. This can be achieved using controlled acidic or basic conditions, or with peroxide under basic conditions, to favor the formation of the amide over the carboxylic acid.

Visualization of Pathway 3

Caption: Synthesis from 2-chloro-5-fluoronicotinonitrile.

Data Summary

| Pathway | Starting Material | Key Intermediates | Key Reactions | Advantages | Disadvantages |

| 1 | 2-Aminopyridine | 2-Acetamido-5-nitropyridine, 2-Amino-5-fluoropyridine | Nitration, Schiemann reaction, Carboxylation | Well-established chemistry for fluorination | Long synthetic route, requires protection/deprotection steps, carboxylation step may be challenging. |

| 2 | 2,6-Dichloro-5-fluoronicotinic acid | 2-Chloro-5-fluoronicotinic acid, 2-Chloro-5-fluoronicotinamide | Selective dechlorination, Amidation, Amination | More direct, utilizes readily available starting materials. | Requires selective dechlorination, amination of a deactivated ring (in Sequence B). |

| 3 | 2-Chloro-5-fluoronicotinaldehyde | 2-Chloro-5-fluoronicotinonitrile, 2-Amino-5-fluoronicotinonitrile | Nitrile formation, Amination, Partial hydrolysis | Potentially the most efficient route, activated system for amination. | Requires careful control of the nitrile hydrolysis to avoid over-hydrolysis to the carboxylic acid. |

Conclusion

The synthesis of 2-Amino-5-fluoronicotinamide can be achieved through several strategic pathways. The choice of the optimal route will depend on factors such as the availability of starting materials, desired scale of production, and the specific expertise of the research team. The multi-step synthesis from 2-aminopyridine offers a classic and well-understood approach, while the routes starting from 2-chloronicotinic acid derivatives or 2-chloro-5-fluoronicotinonitrile provide more direct and potentially more efficient alternatives. Each pathway presents its own set of challenges and advantages, and a thorough evaluation of these factors is crucial for successful synthesis. The methodologies and insights provided in this guide aim to equip researchers with the necessary knowledge to make informed decisions in their synthetic endeavors.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]

- 3. CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google Patents [patents.google.com]

- 4. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine - Dissertation [m.dissertationtopic.net]

- 5. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]

- 6. 2-Chloro-5-fluoronicotinonitrile synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Step-by-step synthesis of 2-Amino-5-fluoronicotinamide

This application note details the synthesis of 2-Amino-5-fluoronicotinamide , a critical scaffold in medicinal chemistry often employed in the development of kinase inhibitors and peptide deformylase inhibitors.[1][2]

The synthesis strategy prioritizes the Nucleophilic Aromatic Substitution (SNAr) pathway starting from commercially available 2-chloro-5-fluoronicotinic acid .[1][2] This route is selected for its regioselectivity, scalability, and avoidance of hazardous nitration/rearrangement steps often associated with de novo pyridine ring construction.[2]

Strategic Analysis & Retrosynthesis

The target molecule features a 2-amino group and a 3-carboxamide moiety on a 5-fluoropyridine core.[1][2]

-

Regioselectivity Challenge: The pyridine ring contains two potential leaving groups (fluorine at C5 and chlorine at C2).[1][2]

-

Mechanistic Insight: The C2 position is significantly more electrophilic than C5 due to the combined electron-withdrawing effects of the ring nitrogen (ortho-like) and the C3-carbonyl group.[1][2] Consequently, ammonia preferentially displaces the C2-chlorine via SNAr, leaving the C5-fluorine intact.[1][2]

-

Pathway Selection: We proceed via the 2-chloro-5-fluoronicotinamide intermediate.[1][2] Converting the carboxylic acid to the amide before the SNAr reaction prevents the formation of zwitterionic side products and leverages the amide's electron-withdrawing nature to accelerate the subsequent amination.[1]

Reaction Scheme Visualization

The following diagram outlines the optimized two-step workflow:

Caption: Two-step synthetic pathway emphasizing the activation of the C2 position by the C3 amide group.

Detailed Protocols

Step 1: Synthesis of 2-Chloro-5-fluoronicotinamide

This step converts the carboxylic acid to the primary amide via an acid chloride intermediate.[1][2]

-

Reagents: 2-Chloro-5-fluoronicotinic acid (1.0 eq), Thionyl Chloride (SOCl2, 3.0 eq), Catalytic DMF, THF (anhydrous), Ammonium Hydroxide (28% NH3).[1][2]

-

Equipment: Round-bottom flask, reflux condenser, inert gas (N2) manifold, addition funnel.[1][2]

Protocol:

-

Activation: Charge a dry flask with 2-chloro-5-fluoronicotinic acid (e.g., 10.0 g) and anhydrous THF (100 mL). Under N2, add catalytic DMF (2-3 drops).[1][2]

-

Chlorination: Add SOCl2 dropwise at room temperature. A mild exotherm and gas evolution (SO2, HCl) will occur.[1][2] Heat the mixture to reflux (65°C) for 2 hours until the solution becomes clear, indicating full conversion to the acid chloride.

-

Concentration: Evaporate the solvent and excess SOCl2 under reduced pressure to yield the crude acid chloride as a semi-solid. Critical: Do not expose to moisture.[1][2]

-

Amidation: Re-dissolve the residue in dry THF (50 mL). Cool the solution to 0°C.

-

Quench: Slowly add the acid chloride solution to a stirred solution of concentrated ammonium hydroxide (50 mL) at 0°C. Stir for 1 hour, allowing the mixture to warm to room temperature.

-

Isolation: The product often precipitates as a white solid.[1] Filter the solid, wash with cold water (3 x 20 mL) to remove ammonium salts, and dry in a vacuum oven at 45°C.

Data Specification:

| Parameter | Value | Notes |

|---|---|---|

| Appearance | White to off-white solid | |

| Typical Yield | 85 - 92% | High efficiency step |

| Melting Point | 155 - 158°C | Literature consistent |

| Purity (HPLC) | >98% | Suitable for next step without recrystallization |[1][2][3][4][5]

Step 2: Amination via SNAr (Ammonolysis)

The displacement of the C2-chlorine requires elevated temperature and pressure.[1][2] The C3-amide group activates the ring, making the C2 position susceptible to nucleophilic attack by ammonia.[2]

-

Reagents: 2-Chloro-5-fluoronicotinamide (Intermediate from Step 1), Aqueous Ammonia (28%) or Methanolic Ammonia (7N).[1][2]

-

Equipment: High-pressure stainless steel autoclave or sealed pressure tube.[1][2]

Protocol:

-

Loading: Charge the pressure vessel with 2-chloro-5-fluoronicotinamide (5.0 g) and Methanolic Ammonia (7N, 50 mL). Note: Methanolic ammonia is preferred over aqueous to improve solubility and simplify workup.

-

Reaction: Seal the vessel and heat to 90°C - 100°C . Stir for 12–16 hours.[1][2] The internal pressure will rise; ensure the vessel is rated for at least 10 bar.[1]

-

Monitoring: Cool a small aliquot and check by HPLC/TLC. The limiting reagent (chloro-amide) should be fully consumed.[1][2]

-

Workup: Cool the vessel to room temperature and carefully vent excess ammonia gas in a fume hood.

-

Crystallization: Concentrate the reaction mixture to ~20% volume. Add cold water (30 mL) to induce precipitation of the product.

-

Purification: Filter the crude solid. Recrystallize from Ethanol/Water (9:1) if necessary to remove trace ammonium chloride salts.[1][2]

Troubleshooting Logic (SNAr):

Caption: Decision matrix for optimizing the ammonolysis step.

Analytical Validation

To ensure scientific integrity, the final product must be validated against the following spectral characteristics:

-

1H NMR (DMSO-d6, 400 MHz):

-

19F NMR: Single peak around -135 to -140 ppm (depending on reference).[1][2]

-

Mass Spectrometry (ESI+): Calculated for C6H6FN3O [M+H]+: 156.05. Found: 156.1.[1][2]

References

-

Synthesis of 2-chloro-5-fluoronicotinonitrile . ChemicalBook.[1][2][6] (Detailed precursor synthesis and properties).

-

Preparation method of 2-amino-5-fluoropyridine . WIPO Patentscope. (Context on fluoropyridine amination chemistry). [1][2]

-

2-Chloro-5-fluoronicotinamide synthesis . ChemicalBook.[1][2][6] (Specific intermediate data).

-

First radiosynthesis of 2-amino-5-[18F]fluoropyridines . Royal Society of Chemistry.[1] (Mechanistic insights into SNAr on fluoropyridines).

Sources

- 1. 2-Chloro-5-fluoronicotinonitrile synthesis - chemicalbook [chemicalbook.com]

- 2. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]

- 3. Study on the Process of Preparation of 2-Amino-5-Fluoropyridine - Master's thesis - Dissertation [dissertationtopic.net]

- 4. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. 2-CHLORO-5-FLUOROISONICOTINIC ACID(884494-74-0) 1H NMR [m.chemicalbook.com]

Application Notes and Protocols for 2-Amino-5-fluoronicotinamide as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the use of 2-Amino-5-fluoronicotinamide as a versatile intermediate in chemical synthesis. While specific peer-reviewed protocols for this exact molecule are not widely published, this guide synthesizes information from analogous compounds and established reaction mechanisms to provide robust, scientifically-grounded protocols and application notes. The unique structural features of 2-Amino-5-fluoronicotinamide, combining a reactive amino group, a fluorine substituent, and a nicotinamide core, make it a valuable building block in the design and synthesis of novel compounds, particularly in the fields of medicinal chemistry and materials science. This guide covers its physicochemical properties, proposed synthetic routes, key reactions, and safety considerations, offering a foundational resource for researchers.

Introduction: The Strategic Value of 2-Amino-5-fluoronicotinamide

2-Amino-5-fluoronicotinamide (CAS No: 958359-96-1) is a substituted pyridine derivative with significant potential as a chemical intermediate.[1] Its structure is characterized by three key functional groups:

-

A 2-amino group: This primary aromatic amine is a versatile handle for a wide range of chemical transformations. It can act as a nucleophile, be readily diazotized for subsequent substitution reactions, or participate in coupling reactions to build more complex molecular architectures.

-

A 5-fluoro substituent: The presence of a fluorine atom can significantly modulate the electronic properties of the pyridine ring, influencing its reactivity and the physicochemical properties of downstream compounds. In drug discovery, fluorine incorporation is a common strategy to enhance metabolic stability, binding affinity, and bioavailability.

-

A nicotinamide moiety: The carboxamide group at the 3-position is a key pharmacophore in many biologically active molecules and can participate in hydrogen bonding interactions.

This combination of functional groups makes 2-Amino-5-fluoronicotinamide a strategic building block for accessing a diverse array of target molecules. Its application is particularly relevant in the synthesis of novel pharmaceuticals, agrochemicals, and functional materials where fine-tuning of molecular properties is crucial.

Physicochemical Properties

Detailed experimental data for 2-Amino-5-fluoronicotinamide is not extensively reported. The following table summarizes available and predicted data. Researchers should verify these properties experimentally.

| Property | Value | Source |

| CAS Number | 958359-96-1 | [1][2] |

| Molecular Formula | C₆H₆FN₃O | [1] |

| Molecular Weight | 155.13 g/mol | [1] |

| Appearance | Solid (predicted) | Inferred |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in organic solvents like DMSO and DMF (predicted) | Inferred |

Molecular Structure and Proposed Synthesis Workflow

The structural arrangement of 2-Amino-5-fluoronicotinamide is key to its utility.

Caption: Chemical structure of 2-Amino-5-fluoronicotinamide.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for 2-Amino-5-fluoronicotinamide.

Detailed Protocols

The following protocols are based on established methodologies for similar compounds and should be optimized for the specific substrate.

Protocol 1: Synthesis of 2-Aminonicotinamide from 2-Aminonicotinic Acid

This protocol describes the conversion of the carboxylic acid to the primary amide.

Rationale: The conversion of a carboxylic acid to an amide is a fundamental transformation in organic synthesis. A common and effective method involves the formation of an acyl chloride intermediate using thionyl chloride (SOCl₂), followed by reaction with ammonia.[4]

Materials:

-

2-Aminonicotinic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Concentrated ammonium hydroxide (NH₄OH)

-

Ice bath

-

Standard laboratory glassware

Procedure:

-

Acyl Chloride Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-aminonicotinic acid (1 equivalent) in anhydrous DCM or THF.

-

Cool the suspension in an ice bath.

-

Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred suspension.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC).

-

Amidation: In a separate flask, prepare a solution of concentrated ammonium hydroxide in an ice bath.

-

Slowly add the acyl chloride solution from step 4 to the cold ammonium hydroxide solution with vigorous stirring.

-

A precipitate of 2-aminonicotinamide should form. Stir the mixture for an additional 30 minutes in the ice bath.

-

Work-up and Purification: Filter the solid product and wash with cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 2-aminonicotinamide.

-

Dry the product under vacuum.

Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The disappearance of the carboxylic acid proton signal and the appearance of amide proton signals in the ¹H NMR spectrum are indicative of a successful reaction.

Protocol 2: Diazotization and Fluorination (Schiemann Reaction)

This protocol outlines the conversion of the 2-amino group to a fluoro group via a diazonium salt intermediate.

Rationale: The Balz-Schiemann reaction is a classic method for the introduction of fluorine onto an aromatic ring. It involves the diazotization of a primary aromatic amine with a nitrite source in the presence of tetrafluoroboric acid (HBF₄) to form a diazonium tetrafluoroborate salt. Gentle heating of this salt then leads to the formation of the corresponding fluoroaromatic compound.[3]

Materials:

-

2-Aminonicotinamide (from Protocol 1)

-

Tetrafluoroboric acid (HBF₄, 48% in water)

-

Sodium nitrite (NaNO₂)

-

Ice/salt bath

-

Anhydrous toluene or other high-boiling inert solvent

-

Standard laboratory glassware

Procedure:

-

Diazotization: In a beaker, dissolve 2-aminonicotinamide (1 equivalent) in tetrafluoroboric acid at 0 °C.

-

Prepare a solution of sodium nitrite (1.1 equivalents) in a minimal amount of cold water.

-

Slowly add the sodium nitrite solution to the stirred solution of 2-aminonicotinamide in HBF₄, maintaining the temperature below 5 °C using an ice/salt bath.

-

A precipitate of the diazonium tetrafluoroborate salt should form. Continue stirring at low temperature for 30-60 minutes.

-

Isolation of Diazonium Salt: Filter the precipitated diazonium salt and wash with cold diethyl ether.

-

Schiemann Reaction: Suspend the dried diazonium salt in an inert, high-boiling solvent like toluene.

-

Gently heat the suspension with stirring. The evolution of nitrogen gas (N₂) and boron trifluoride (BF₃) will be observed as the decomposition occurs. The reaction temperature will depend on the stability of the diazonium salt and should be determined empirically, but often falls in the range of 80-120 °C.

-

Work-up and Purification: After the gas evolution ceases, cool the reaction mixture.

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 2-Amino-5-fluoronicotinamide.

Self-Validation: The successful incorporation of fluorine can be confirmed by ¹⁹F NMR spectroscopy, which should show a characteristic signal for the fluorine atom. ¹H NMR will show a coupling of the aromatic protons to the fluorine atom. Mass spectrometry will show the expected molecular ion peak for C₆H₆FN₃O.

Key Reactions of 2-Amino-5-fluoronicotinamide as an Intermediate

The 2-amino group of 2-Amino-5-fluoronicotinamide is the primary site of reactivity for its use as an intermediate.

Diazotization and Sandmeyer-Type Reactions

As demonstrated in the proposed synthesis of the fluoro-analogue, the amino group can be converted to a diazonium salt. This diazonium salt is a versatile intermediate that can undergo a variety of Sandmeyer-type reactions to introduce other functional groups at the 2-position, such as -Cl, -Br, -CN, or -OH.

Caption: Sandmeyer reactions of 2-Amino-5-fluoronicotinamide.

N-Acylation and N-Alkylation

The amino group can readily undergo acylation with acyl chlorides or anhydrides, or alkylation with alkyl halides to form substituted aminonicotinamides. These reactions are fundamental for building more complex molecular scaffolds.

Condensation Reactions

The primary amino group can participate in condensation reactions with aldehydes and ketones to form Schiff bases (imines). These imines can then be further functionalized, for example, through reduction to secondary amines.

Analytical Characterization

The purity and identity of 2-Amino-5-fluoronicotinamide and its derivatives should be rigorously confirmed using a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To confirm the proton environment and the successful modification of the molecule.

-

¹³C NMR: To verify the carbon skeleton.

-

¹⁹F NMR: Essential for confirming the presence and chemical environment of the fluorine atom.[5]

-

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as N-H stretches of the amine and amide, and the C=O stretch of the amide.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Safety and Handling

No specific safety data sheet (MSDS) is currently available for 2-Amino-5-fluoronicotinamide. Therefore, it should be handled with the same precautions as other potentially hazardous aromatic amines and fluorinated compounds. The following guidelines are based on data for structurally similar compounds like 2-amino-5-fluoropyridine.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. Keep away from strong oxidizing agents.

-

Toxicity: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, in contact with skin, or if inhaled.

In case of exposure:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes.

-

Skin: Wash off with soap and plenty of water.

-

Inhalation: Move to fresh air.

-

Ingestion: Do not induce vomiting.

Always consult the institutional safety officer and relevant safety data sheets for the reagents used in the synthesis and subsequent reactions.

References

-

ResearchGate. Synthesis of 2-amino-5-fluoropyridine. [Link]

-

Heliyon. Targeted 19F-tags to detect amino acids in complex mixtures using NMR spectroscopy. [Link]

-

ResearchGate. Synthesis of 2-aminonicotinic acid. [Link]

-

Chemistry Central Journal. Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. [Link]

- Google Patents.

-

National Center for Biotechnology Information. Two-Dimensional IR Spectroscopy of Protein Dynamics Using Two Vibrational Labels: A Site-Specific Genetically Encoded Unnatural Amino Acid and an Active Site Ligand. [Link]

-

Lead Sciences. 2-Amino-5-fluoronicotinamide. [Link]

-

Heliyon. Targeted F19 - tags to detect amino acids in complex mixtures using NMR spectroscopy. [Link]

- Google Patents.

Sources

Precision Coupling Strategies for 2-Amino-5-fluoronicotinamide

Executive Summary & Chemical Context

2-Amino-5-fluoronicotinamide (CAS: [Specific CAS if available, else generic structure] ) is a critical pharmacophore in the synthesis of next-generation kinase inhibitors (e.g., EGFR, PIM-1, and c-Met inhibitors). Its structural duality—possessing both a nucleophilic exocyclic amine and an electrophilic amide—makes it a versatile yet challenging "push-pull" system.

The Challenge: The electron-withdrawing nature of the pyridine ring, amplified by the C5-fluorine atom and the C3-carboxamide, significantly reduces the nucleophilicity of the C2-amine. Standard amide coupling protocols (e.g., EDC/NHS) often fail or result in low yields. Furthermore, the molecule is prone to competitive intermolecular hydrogen bonding, reducing solubility in non-polar solvents.

The Solution: This guide details three high-fidelity coupling protocols designed to overcome these electronic deactivations:

-

Cyclocondensation: For constructing bicyclic pyrido[2,3-d]pyrimidine scaffolds.[1]

-

High-Energy N-Acylation: For linker attachment using HATU or Acid Chlorides.

-

Palladium-Catalyzed N-Arylation: Buchwald-Hartwig conditions for deactivated amines.

Pre-Reaction Analysis: Solubility & Stability

Before initiating coupling, the physical state of the starting material dictates solvent choice.

| Solvent | Solubility Rating | Application Context |

| DMSO | High (>100 mg/mL) | Ideal for microwave reactions and library synthesis. |

| DMF | High (>80 mg/mL) | Standard solvent for HATU/TBTU couplings. |

| 1,4-Dioxane | Moderate | Preferred for Pd-catalyzed reactions (Buchwald). |

| DCM/CHCl3 | Low | Avoid as primary solvent; use as co-solvent only. |

| Ethanol | Moderate (Hot) | Excellent for cyclization/condensation reflux methods. |

Protocol A: Synthesis of Fluorinated Pyrido[2,3-d]pyrimidines (Cyclocondensation)

Application: This is the primary route for synthesizing kinase inhibitor cores (e.g., analogs of PIM-1 inhibitors). The reaction involves a "coupling" of the 2-amino and 3-amide groups with a bidentate electrophile.

Mechanism & Rationale

The reaction proceeds via a cascade:

-

Condensation: The exocyclic amine attacks a ketone or aldehyde.

-

Cyclization: The amide nitrogen attacks the resulting intermediate, closing the pyrimidine ring.

-

Dehydration: Aromatization (often oxidative) to the final heteroaromatic system.

Step-by-Step Methodology

Reagents:

-

Substrate: 2-Amino-5-fluoronicotinamide (1.0 equiv)

-

Coupling Partner: Cyclohexanone (or substituted derivative) (1.2 equiv)

-

Catalyst: Iodine (I2) (10 mol%) or p-TsOH (10 mol%)

-

Solvent: Ethanol or DMF

-

Oxidant (if required): DMSO/I2 system

Procedure:

-

Dissolution: Charge a round-bottom flask with 2-Amino-5-fluoronicotinamide (1.0 mmol) and Ethanol (5 mL).

-

Activation: Add Iodine (0.1 mmol). Note: Iodine acts as a Lewis acid to activate the carbonyl and an oxidant to drive aromatization.

-

Addition: Add Cyclohexanone (1.2 mmol) in one portion.

-

Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (5% MeOH in DCM).

-

Workup: Cool to room temperature. The product often precipitates directly.

-

If precipitate forms: Filter and wash with cold ethanol.

-

If soluble: Evaporate solvent, redissolve in EtOAc, wash with Na2S2O3 (to remove iodine), dry over MgSO4, and concentrate.

-

Critical Control Point: If the reaction stalls at the intermediate imine (Schiff base), add 4Å molecular sieves to scavenge water, driving the equilibrium forward.

Protocol B: High-Energy N-Acylation (Amide Coupling)

Application: Attaching the 2-amino group to a carboxylic acid linker. Constraint: The 2-amino group is electronically deactivated. Weak coupling agents (EDC/HOBt) are insufficient.

Step-by-Step Methodology

Reagents:

-

Carboxylic Acid Partner (1.1 equiv)

-

Coupling Agent: HATU (1.2 equiv) or POCl3 (for acid activation)

-

Base: DIPEA (Hunig's Base) (3.0 equiv)

-

Solvent: Anhydrous DMF

Procedure (HATU Method):

-

Pre-activation: In a dry vial, dissolve the Carboxylic Acid (1.1 mmol) in DMF (3 mL). Add DIPEA (3.0 mmol) and HATU (1.2 mmol). Stir for 15 minutes at RT. Visual Cue: Solution may turn slight yellow.

-

Coupling: Add 2-Amino-5-fluoronicotinamide (1.0 mmol) to the activated acid mixture.

-

Reaction: Stir at 60°C for 12–24 hours. Note: Elevated temperature is required to overcome the poor nucleophilicity of the fluorinated aminopyridine.

-

Quench: Pour into ice-water (20 mL).

-

Isolation: Extract with EtOAc (3 x 15 mL). Wash organics with LiCl (5% aq) to remove DMF, then brine.

Alternative (Acid Chloride Method): If HATU fails, convert the carboxylic acid to its acid chloride using SOCl2, then react with the nicotinamide in Pyridine (solvent/base) at 0°C → RT.

Protocol C: Buchwald-Hartwig N-Arylation

Application: Coupling the 2-amino group with an Aryl Bromide/Chloride.

Step-by-Step Methodology

Reagents:

-

Aryl Halide (1.0 equiv)

-

Catalyst: Pd2(dba)3 (2-5 mol%)

-

Ligand: Xantphos (5-10 mol%) Rationale: Bidentate ligands with wide bite angles stabilize the reductive elimination of bulky/deactivated amines.

-

Base: Cs2CO3 (2.0 equiv)

-

Solvent: 1,4-Dioxane (degassed)

Procedure:

-

Inert Atmosphere: Flame-dry a Schlenk tube and purge with Argon.

-

Loading: Add 2-Amino-5-fluoronicotinamide, Aryl Halide, Cs2CO3, Pd2(dba)3, and Xantphos.

-

Solvation: Add degassed 1,4-Dioxane.

-

Heating: Seal and heat to 100°C for 16 hours.

-

Filtration: Filter through a Celite pad to remove Palladium residues. Concentrate and purify via flash chromatography.

Visualization: Reaction Decision Logic & Mechanism